molecular formula C6H13NO3 B2980766 2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid CAS No. 859980-84-0

2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid

Cat. No.: B2980766
CAS No.: 859980-84-0
M. Wt: 147.174
InChI Key: LKBMJLBTAAOAMP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid is a substituted glycine derivative characterized by a 2-hydroxy-2-methylpropyl group attached to the amino nitrogen. This structural motif imparts unique physicochemical properties, such as enhanced hydrophilicity due to the hydroxyl group and steric effects from the branched methyl groups. The compound is of interest in medicinal chemistry and peptide synthesis, where its functional groups enable tailored interactions in biological systems or synthetic protocols .

Properties

IUPAC Name

2-[(2-hydroxy-2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,10)4-7-3-5(8)9/h7,10H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBMJLBTAAOAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid typically involves the reaction of glycine with 2-hydroxy-2-methylpropanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, primary amines, and substituted derivatives of this compound .

Scientific Research Applications

2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its functional groups .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid with five analogs, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications/Notes
This compound C6H13NO3 147.17 Amino, hydroxyl, branched alkyl High in polar solvents Peptide synthesis; drug intermediates
2-[(2,2-Dimethylpropyl)amino]acetic acid C7H15NO2 145.20 Amino, branched alkyl (no hydroxyl) Moderate polarity Surfactants; agrochemical intermediates
2-[Cyclopropyl(methyl)amino]acetic acid C6H11NO2 129.16 Amino, cyclopropyl, methyl Low to moderate Neuromodulators; enzyme inhibitors
Boc-protected derivative (e.g., 2-{(tert-butoxy)carbonylamino}acetic acid) C11H21NO5 247.29 Boc-protected amino, hydroxyl, branched alkyl Hydrophobic (Boc group) Solid-phase peptide synthesis
2-(Hydroxyamino)acetic acid C2H5NO3 91.07 Hydroxylamino, carboxylic acid High in water Chelating agents; radical scavengers

Key Research Findings

  • Hydrophilicity and Bioavailability: The hydroxyl group in this compound enhances aqueous solubility compared to non-hydroxylated analogs like 2-[(2,2-Dimethylpropyl)amino]acetic acid, which exhibits lower polarity due to the absence of hydrogen-bonding capability .
  • Metabolic Stability : In ibuprofen metabolism, hydroxylation at the 2-position of the propyl group (as in 2-hydroxyibuprofen) increases polarity, facilitating renal excretion. This suggests that the hydroxyl group in the target compound may similarly influence metabolic pathways .
  • Synthetic Utility : Boc- and Fmoc-protected derivatives (e.g., ) are critical in peptide synthesis, where the protective groups prevent unwanted side reactions. The 2-hydroxy-2-methylpropyl substituent may also stabilize intermediates during coupling steps .
  • Biological Activity: Cyclopropyl-containing analogs (e.g., 2-[Cyclopropyl(methyl)amino]acetic acid) demonstrate enhanced binding to enzymes like GABA transaminase due to the rigid cyclopropane ring, contrasting with the flexible hydroxypropyl group in the target compound .

Biological Activity

2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid, also known as a derivative of amino acids, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a branched-chain amino acid structure with a hydroxyl group, which is essential for its biological activity. The synthesis of this compound typically involves the modification of simpler amino acids through enzymatic or chemical methods. For instance, enzymatic routes have been employed to produce γ-hydroxy-α-amino acids, which can serve as precursors for this compound .

1. Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study reported that certain compounds derived from similar structures showed IC50 values as low as 0.69 μM against HeLa cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound AHCT-1160.13
Compound BHeLa0.69
Compound CMCF-71.5

2. Antimicrobial Effects

The compound also exhibits antimicrobial properties, particularly against Gram-negative bacteria. Inhibitors targeting LpxC, an enzyme crucial in lipid A biosynthesis in bacteria, have shown enhanced potency when modified with similar structural motifs as this compound . Such modifications can improve the interaction with bacterial membranes, thereby increasing the efficacy of these compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds derived from this structure can inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Case Study on Cancer Cell Lines : A study evaluated the effects of synthesized derivatives on HCT-116 and HeLa cells. Results indicated significant reductions in cell viability and morphological changes consistent with apoptosis .
  • Antimicrobial Testing : Another study focused on the antibacterial activity against E. coli and Pseudomonas aeruginosa, revealing that modified compounds displayed superior inhibition compared to standard antibiotics .

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